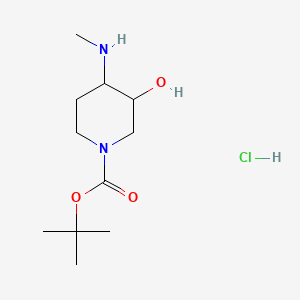
Potassium (1,1-dioxido-3,6-dihydro-2H-thiopyran-4-yl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (1,1-dioxo-3,6-dihydro-2H-1lambda6-thiopyran-4-yl)trifluoroboranuide is a chemical compound with a unique structure that includes a thiopyran ring and a trifluoroboranuide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium (1,1-dioxo-3,6-dihydro-2H-1lambda6-thiopyran-4-yl)trifluoroboranuide typically involves the reaction of a thiopyran derivative with a trifluoroborane reagent. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield, making the compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Potassium (1,1-dioxo-3,6-dihydro-2H-1lambda6-thiopyran-4-yl)trifluoroboranuide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The thiopyran ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
Potassium (1,1-dioxo-3,6-dihydro-2H-1lambda6-thiopyran-4-yl)trifluoroboranuide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of potassium (1,1-dioxo-3,6-dihydro-2H-1lambda6-thiopyran-4-yl)trifluoroboranuide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to various biological effects. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,1-dioxo-3,6-dihydro-2H-1lambda6-thiopyran-4-yl)-2-methylpropanoic acid
- 1,2,4-benzothiadiazine-1,1-dioxide
Uniqueness
Potassium (1,1-dioxo-3,6-dihydro-2H-1lambda6-thiopyran-4-yl)trifluoroboranuide is unique due to its specific combination of a thiopyran ring and a trifluoroboranuide group. This structure imparts distinct chemical and physical properties, making it valuable for various applications that similar compounds may not be suitable for.
Properties
Molecular Formula |
C5H7BF3KO2S |
|---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
potassium;(1,1-dioxo-3,6-dihydro-2H-thiopyran-4-yl)-trifluoroboranuide |
InChI |
InChI=1S/C5H7BF3O2S.K/c7-6(8,9)5-1-3-12(10,11)4-2-5;/h1H,2-4H2;/q-1;+1 |
InChI Key |
GOVCSKXBSIHMQK-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CCS(=O)(=O)CC1)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1-Difluoro-N-methylspiro[2.3]hexan-5-amine](/img/structure/B13454424.png)



![Potassium (3-oxabicyclo[4.1.0]heptan-1-YL)trifluoroborate](/img/structure/B13454461.png)








